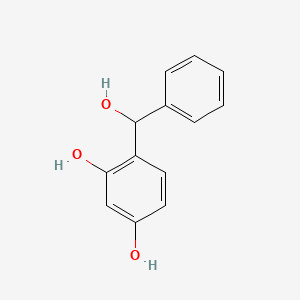
1,3-Benzenediol, 4-(hydroxyphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, also known as resorcinol, is a phenolic compound with the chemical formula C13H12O3. It is a derivative of 1,3-benzenediol, where a hydroxyphenylmethyl group is attached to the benzene ring. This compound is known for its versatility and is used in various applications, including cosmetics, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 4-(hydroxyphenylmethyl)- can be synthesized through several methods. One common synthetic route involves the alkylation of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,3-benzenediol, 4-(hydroxyphenylmethyl)- often involves the same alkylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 4-(hydroxyphenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its use in treating skin disorders such as acne and eczema.
Industry: Utilized in the production of adhesives, resins, and rubber compounds.
Wirkmechanismus
The mechanism of action of 1,3-benzenediol, 4-(hydroxyphenylmethyl)- involves its interaction with various molecular targets. In biological systems, it acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits keratolytic activity, helping to remove hard, scaly, or roughened skin. The compound interferes with the iodination of tyrosine and the oxidation of iodide, affecting thyroid hormone synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is similar to other dihydroxybenzenes such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). it is unique in its specific substitution pattern and the presence of the hydroxyphenylmethyl group. This uniqueness imparts distinct chemical and biological properties, making it valuable in specific applications.
List of Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Pyrocatechol
- Orcinol
Eigenschaften
CAS-Nummer |
68052-16-4 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4-[hydroxy(phenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13-16H |
InChI-Schlüssel |
LVYZWDOXAIFVRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


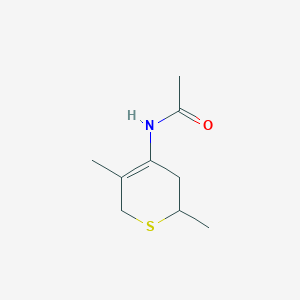
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
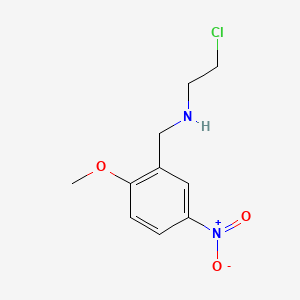
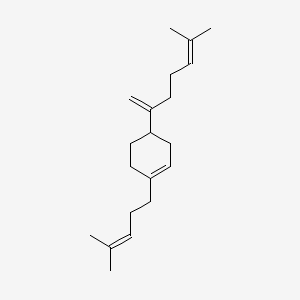
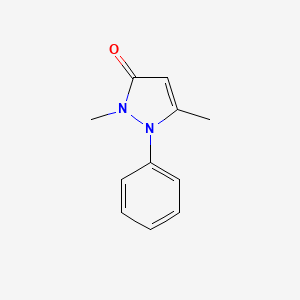
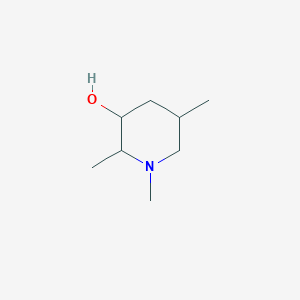

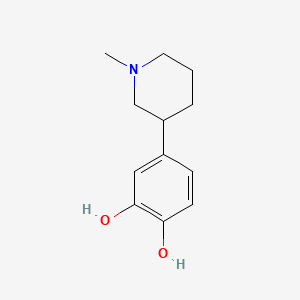
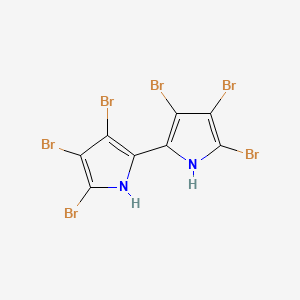
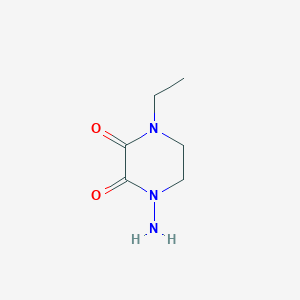
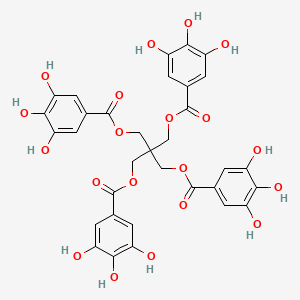
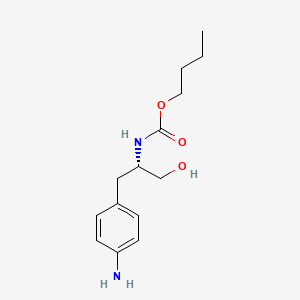
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)

